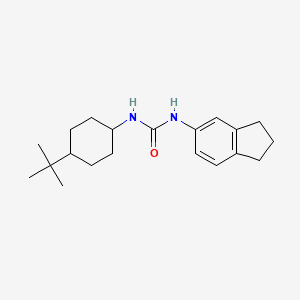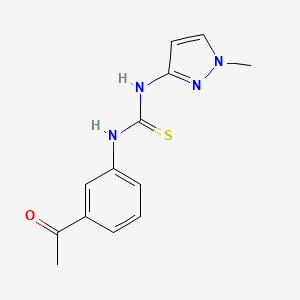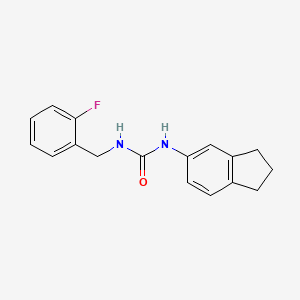
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Vue d'ensemble
Description
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as KB-R7943, is a potent inhibitor of the reverse mode of the sodium-calcium exchanger (NCX). It has been widely used in scientific research to study the role of NCX in various physiological and pathological conditions.
Mécanisme D'action
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibits the reverse mode of NCX by binding to the cytoplasmic side of the exchanger and blocking the transport of calcium ions. It has been shown to be highly selective for the reverse mode of NCX and does not affect the forward mode of NCX or other ion channels.
Biochemical and Physiological Effects
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have a number of biochemical and physiological effects, including reducing calcium overload, protecting cells from ischemia-reperfusion injury, and improving cardiac function in animal models of heart failure. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is its high selectivity for the reverse mode of NCX, which makes it a useful tool for studying the role of NCX in various physiological and pathological conditions. However, it is important to note that N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea can have off-target effects and should be used with caution in experimental settings. Additionally, the optimal concentration of N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea for different experimental systems may vary, and it is important to determine the appropriate concentration for each experiment.
Orientations Futures
There are several future directions for research on N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One area of interest is the development of more potent and selective NCX inhibitors based on the structure of N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. Another area of interest is the investigation of the role of NCX in other physiological and pathological conditions, such as cancer and inflammation. Finally, the development of novel drug delivery systems for N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may improve its therapeutic potential in various diseases.
In conclusion, N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a potent inhibitor of the reverse mode of NCX that has been widely used in scientific research to study the role of NCX in various physiological and pathological conditions. Its high selectivity for the reverse mode of NCX makes it a useful tool for studying the mechanisms of NCX-mediated calcium signaling. However, its off-target effects and optimal concentration for different experimental systems should be carefully considered. Future research on N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may lead to the development of more potent and selective NCX inhibitors and novel drug delivery systems for various diseases.
Applications De Recherche Scientifique
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been used extensively in scientific research to study the role of NCX in various physiological and pathological conditions, including cardiac diseases, stroke, epilepsy, and neurodegenerative disorders. It has been shown to inhibit the reverse mode of NCX, which is responsible for the influx of calcium into cells, leading to calcium overload and cell death. By blocking the reverse mode of NCX, N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea can protect cells from calcium overload and prevent cell death.
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-20(2,3)16-8-11-17(12-9-16)21-19(23)22-18-10-7-14-5-4-6-15(14)13-18/h7,10,13,16-17H,4-6,8-9,11-12H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYNPVSZCIXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylcyclohexyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4286532.png)
![2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)



![4-[(anilinocarbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286564.png)


![N-[1-(1-adamantyl)butyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4286578.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)

